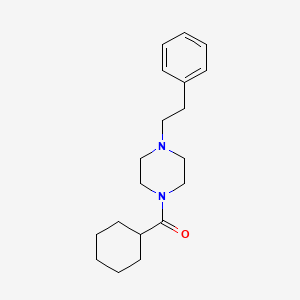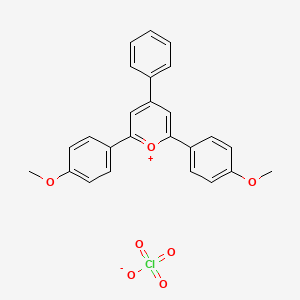
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine, also known as CPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine has been shown to have a range of biochemical and physiological effects, including increasing the release of dopamine and serotonin, as mentioned above. It has also been shown to increase the release of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Additionally, 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine has been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine in lab experiments is its well-characterized pharmacology and mechanism of action. This makes it a valuable tool for studying the effects of dopamine and serotonin on behavior and physiology. However, one limitation is that 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine has been shown to have some off-target effects, which may complicate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine. One area of interest is in developing more selective compounds that target specific dopamine or serotonin receptors. Additionally, there is interest in exploring the potential therapeutic uses of 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine, particularly in the treatment of mood disorders such as depression and anxiety. Finally, there is interest in using 1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine as a tool for studying the neural circuits that underlie reward processing and addiction.
Synthesemethoden
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine can be synthesized using a variety of methods, including the reaction of cyclohexylcarbonyl chloride with 1-(2-phenylethyl)piperazine in the presence of a base. Other methods include the reaction of 1-(2-phenylethyl)piperazine with cyclohexanone in the presence of an acid catalyst, or the reaction of 1-(2-phenylethyl)piperazine with cyclohexyl isocyanate.
Wissenschaftliche Forschungsanwendungen
1-(cyclohexylcarbonyl)-4-(2-phenylethyl)piperazine has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including increasing the release of dopamine and serotonin, two neurotransmitters that play a key role in mood regulation and reward processing.
Eigenschaften
IUPAC Name |
cyclohexyl-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c22-19(18-9-5-2-6-10-18)21-15-13-20(14-16-21)12-11-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJCEBKNZPDGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl[4-(2-phenylethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)
![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)
![3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)

![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)

![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)
![N-bicyclo[2.2.1]hept-2-yl-2,6-dichlorobenzamide](/img/structure/B5219689.png)

![4-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5219708.png)
